molecular formula C23H27N7OS2 B1229607 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide

Cat. No.: B1229607
M. Wt: 481.6 g/mol
InChI Key: DCGPPJLNPOAXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.

Scientific Research Applications

Synthesis and Diversity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is part of a diverse library of compounds derived from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound is utilized in various alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and other heterocyclic derivatives like pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Antimicrobial Activities

Research indicates that derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, which is a key structural component of the compound , show promising antimicrobial activities. These include thiazole and pyrazole derivatives, with some exhibiting significant effectiveness against various pathogens (Gouda et al., 2010).

Antitumor Evaluation

The compound's framework is used to create a range of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine, which demonstrate significant antitumor activities. These derivatives were tested against various human cancer cell lines, showing high inhibitory effects (Shams et al., 2010).

Cytotoxicity and Cancer Cell Migration

Recent studies have explored the cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives, which are closely related to the compound , against cancer cell lines. These studies show that specific derivatives exhibit significant cytotoxic effects, particularly against melanoma cell lines, and could potentially be used as antimetastatic agents (Šermukšnytė et al., 2022).

Insecticidal Properties

Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a related structure, have been synthesized and tested for insecticidal properties against the cotton leafworm. This indicates the potential use of similar compounds in agricultural pest control (Fadda et al., 2017).

Properties

Molecular Formula

C23H27N7OS2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H27N7OS2/c1-29(2)12-5-13-30-21(16-8-10-25-11-9-16)27-28-23(30)32-15-20(31)26-22-18(14-24)17-6-3-4-7-19(17)33-22/h8-11H,3-7,12-13,15H2,1-2H3,(H,26,31)

InChI Key

DCGPPJLNPOAXJR-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=NC=C4

Canonical SMILES

CN(C)CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide

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